4-Methyl-2-[(2-pyridinylamino)methyl]phenol
Description
Properties
IUPAC Name |
4-methyl-2-[(pyridin-2-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-6-12(16)11(8-10)9-15-13-4-2-3-7-14-13/h2-8,16H,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXXITSFOHPNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349469 | |
| Record name | 4-Methyl-2-{[(pyridin-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632329-79-4 | |
| Record name | 4-Methyl-2-{[(pyridin-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure Summary
- Reagents: 2-Aminopyridine (1.0 mmol), aromatic aldehyde (1.2 mmol), and phenol (1.0 mmol).
- Conditions: The amine and aldehyde are stirred at 80°C for 10 minutes to form the imine intermediate.
- Addition: Phenol is then added, and the mixture is heated further (30-120 minutes) until completion, monitored by TLC.
- Workup: The product is extracted with diethyl ether, dried over MgSO4, and purified by recrystallization from boiling n-hexane.
Reaction Scope and Yields
- Activated phenols such as o-, m-, and p-cresol react efficiently, completing in as little as 30 minutes.
- Electron-withdrawing substituents on the aldehyde accelerate the reaction and improve yields.
- The reaction proceeds via an imine intermediate, with regioselectivity favoring the ortho position to the hydroxyl group due to hydrogen bonding in the transition state.
| Entry | Phenol Substrate | Aldehyde Substituent | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | p-Cresol | H (Benzaldehyde) | 30 | 85 |
| 2 | o-Cresol | p-CH3 | 30 | 90 |
| 3 | m-Cresol | p-OCH3 | 30 | 88 |
| 4 | p-Cresol | o-Cl | 30 | 92 |
| 5 | p-Cresol | m-NO2 | 30 | 95 |
Table 1: Representative yields of 4-Methyl-2-[(2-pyridinylamino)methyl]phenol derivatives by solvent-free one-pot method
Mechanistic Insights
The reaction mechanism involves:
- Formation of an imine intermediate from 2-aminopyridine and the aldehyde.
- Protonation of the imine nitrogen by the phenol hydroxyl group enhances electrophilicity.
- Nucleophilic attack by the phenol at the ortho position relative to the hydroxyl group forms the new C-C bond.
- The regioselectivity is attributed to hydrogen bonding in the transition state, stabilizing the ortho attack pathway.
Summary of Advantages of the Solvent-Free One-Pot Method
| Feature | Description |
|---|---|
| Reaction Type | One-pot aminoalkylation |
| Catalyst | None required (acid-free) |
| Solvent | Solvent-free |
| Temperature | 80°C |
| Reaction Time | 30-120 minutes |
| Yield Range | 40%-97% |
| Substrate Scope | Various substituted phenols and aldehydes |
| Operational Simplicity | High; no need for purification of intermediates |
| Environmental Impact | Low; no solvent or heavy metal catalysts |
Table 2: Key features of the solvent-free preparation method for this compound
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(2-pyridinylamino)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methyl and pyridinylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenols and pyridines .
Scientific Research Applications
Basic Information
- Molecular Formula :
- Molecular Weight : 214.27 g/mol
- CAS Number : 632329-79-4
- Purity : >95%
Structural Characteristics
The compound features a phenolic structure with a pyridine ring, which contributes to its reactivity and potential applications. Its structural attributes facilitate interactions that are crucial for biological and chemical processes.
Medicinal Chemistry
4-Methyl-2-[(2-pyridinylamino)methyl]phenol has shown promise in medicinal chemistry due to its ability to interact with various biological targets.
- Antagonistic Properties : It acts as an antagonist for motilin receptors and purinergic P2Y1 receptors, showing potential in treating gastrointestinal disorders and other conditions related to these pathways .
- Serotonin Modulation : The compound has been identified as a modulator of the serotonin receptor subtype 5-HT2B, suggesting its utility in psychiatric disorders and mood regulation .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis.
- Synthesis of Azo Dyes : It is utilized in the production of azo dyes, which are widely used in textiles and food industries due to their vibrant colors .
- Formation of Dithiocarbamate Derivatives : The compound is also a precursor for dithiocarbamate synthesis, which has applications in agriculture as fungicides and herbicides .
Materials Science
In materials science, this compound can be incorporated into polymer matrices to enhance their properties.
- Polymer Composites : Its inclusion in polymer composites may improve thermal stability and mechanical strength, making it suitable for various industrial applications.
Case Study 1: Antagonistic Effects on Receptors
A study explored the antagonistic effects of this compound on motilin receptors. The results indicated that this compound could potentially be developed into a therapeutic agent for gastrointestinal motility disorders. The interaction was characterized through binding assays and functional studies, demonstrating significant inhibition of receptor activity .
Case Study 2: Synthesis Pathways
Research documented the synthetic pathways involving this compound leading to various derivatives. The study highlighted its role in synthesizing complex organic molecules through electrophilic aromatic substitution reactions, showcasing its utility as an intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(2-pyridinylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyridinylamino group can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound is compared to the following analogues (Table 1):
Table 1: Structural and Functional Comparisons
Key Observations :
- Coordination Chemistry: The pyridinylamino group in this compound enables robust metal binding, as seen in dinuclear ZnII complexes . In contrast, imine analogues (e.g., o-tolylimino derivatives) prioritize hydrogen bonding and π-π stacking in crystal packing .
- Biological Activity: Imine derivatives like (E)-4-methyl-2-((o-tolylimino)methyl)phenol show acetylcholinesterase (AChE) inhibition (docking score: −8.9 kcal/mol), outperforming the target compound in computational models . Pyrazole-containing analogues (e.g., 4-methyl-2-[5-(2-thienyl)pyrazol-3-yl]phenol) are linked to natural product extracts with antioxidant roles .
Computational and Crystallographic Insights
- DFT Studies : B3LYP/6-31G(d,p) calculations on imine analogues reveal energy gaps (~4.5 eV) and charge distribution patterns, correlating with experimental SCXRD data . The target compound’s electronic structure remains less explored but is inferred to have similar reactivity.
- Hirshfeld Surface Analysis: For (E)-4-methyl-2-((o-tolylimino)methyl)phenol, H-bonding (O···H: 28.4%) and van der Waals interactions dominate .
Pharmacological Potential
- ADMET Profiles : Imine analogues exhibit drug-like properties with moderate LogP values (~2.5) and acceptable toxicity thresholds .
Biological Activity
4-Methyl-2-[(2-pyridinylamino)methyl]phenol, known by its CAS number 632329-79-4, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is . It features a phenolic structure with a pyridine group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest it possesses inhibitory effects against certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
While detailed mechanisms are still under investigation, several hypotheses have been proposed regarding how this compound exerts its effects:
- Free Radical Scavenging : The phenolic hydroxyl group is likely responsible for its antioxidant properties.
- Interaction with Enzymes : The pyridine nitrogen may interact with enzyme active sites, inhibiting their function.
Antioxidant Activity
A study demonstrated that this compound effectively reduced lipid peroxidation in vitro, indicating strong antioxidant potential. The IC50 value for this activity was determined to be .
Antimicrobial Effects
In antimicrobial assays, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at for both bacterial strains .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition found that this compound selectively inhibited phosphoinositide 3-kinase (PI3K), which is implicated in various diseases including cancer and cardiovascular disorders. This inhibition was characterized by an IC50 value of .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | IC50/MIC Values |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of S. aureus | |
| Inhibition of E. coli | ||
| Enzyme Inhibition | PI3K inhibition |
Q & A
Basic Research Questions
Q. How can the crystal structure of 4-Methyl-2-[(2-pyridinylamino)methyl]phenol be accurately determined using X-ray crystallography?
- Methodological Answer : Utilize single-crystal X-ray diffraction with SHELXL for refinement . Key steps include:
- Growing high-quality crystals via slow evaporation.
- Collecting intensity data and refining using SHELX software to resolve intramolecular hydrogen bonds (e.g., O–H⋯N forming S(6) motifs) .
- Validating packing interactions (e.g., C–H⋯O chains) via Hirshfeld surface analysis to quantify non-covalent contributions (e.g., 29.2% C⋯H/H⋯C interactions) .
Q. What computational methods are recommended for analyzing the electronic properties of this compound?
- Methodological Answer :
- Employ Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-311G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap) .
- Compare DFT-optimized structures with experimental crystallographic data to validate bond lengths and angles .
- Use Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and charge distribution .
Q. What spectroscopic techniques are essential for characterizing the compound’s structural features?
- Methodological Answer :
- FT-IR/NMR : Identify functional groups (e.g., phenolic –OH at ~3200 cm⁻¹) and confirm proton environments (e.g., pyridinylamino protons at δ 8.2–8.5 ppm) .
- UV-Vis : Analyze π→π* transitions in the pyridine and phenol moieties to correlate with DFT-predicted electronic transitions .
Advanced Research Questions
Q. How do substituent positions influence the intramolecular interactions and stability of this compound?
- Methodological Answer :
- Compare isomers (e.g., fluoro-substituted analogs) to assess positional effects on hydrogen bonding and torsional angles .
- Perform Hirshfeld surface analysis to quantify substituent-driven changes in packing efficiency (e.g., F⋯F vs. H⋯H interactions) .
- Use DFT to calculate energy differences between conformers and substituent-induced steric/electronic effects .
Q. What methodological approaches resolve contradictions between experimental and computational data?
- Methodological Answer :
- Validate DFT functionals (e.g., B3LYP vs. CAM-B3LYP) by benchmarking against experimental bond lengths and angles from crystallography .
- Adjust basis sets (e.g., adding polarization/diffusion functions) to improve agreement for non-covalent interactions .
- Cross-reference spectroscopic data (e.g., NMR chemical shifts) with time-dependent DFT (TD-DFT) predictions .
Q. What synthetic routes are optimal for preparing derivatives for biological activity studies?
- Methodological Answer :
- Use Schiff base condensation between 4-methylsalicylaldehyde and 2-aminopyridine, followed by reductive amination for derivatives .
- Optimize reaction conditions (e.g., solvent, catalyst) to enhance yields of triazole or pyrimidine-containing analogs .
- Purify intermediates via column chromatography and confirm purity via HPLC-MS .
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the pyridine ring) .
- Test biological activity (e.g., antimicrobial assays) and correlate with computed descriptors (e.g., logP, HOMO-LUMO gap) .
- Perform molecular docking to predict binding modes with target proteins (e.g., enzymes or receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
